2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a substituted phenyl ring with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the para and ortho positions, respectively. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone stabilizes the boron atom, making the compound air- and moisture-tolerant for applications in Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Its structural design combines steric bulk from the pinacol group with electronic modulation from the substituted aryl ring, which can influence reactivity and selectivity in organic transformations .
Properties
CAS No. |
2304634-97-5 |
|---|---|
Molecular Formula |
C15H23BO4 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-(4-ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4/c1-7-18-11-8-9-12(13(10-11)17-6)16-19-14(2,3)15(4,5)20-16/h8-10H,7H2,1-6H3 |
InChI Key |
IWUUBEHHSSHIOL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Scientific Research Applications
Applications in Organic Synthesis
-
Cross-Coupling Reactions :
- The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. Its boron atom facilitates the coupling of aryl halides with organometallic reagents, particularly in the synthesis of biaryl compounds.
-
Boronic Acid Derivatives :
- As a dioxaborolane derivative, it can be converted into boronic acids through hydrolysis. These boronic acids are crucial intermediates in organic synthesis and pharmaceutical chemistry due to their ability to form stable complexes with diols.
-
Synthesis of Functionalized Aromatic Compounds :
- The compound can be employed to introduce functional groups onto aromatic systems, enhancing the diversity of synthetic routes available for complex organic molecules.
Applications in Materials Science
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Polymer Chemistry :
- The compound is utilized in the development of boron-containing polymers, which exhibit unique thermal and mechanical properties. These polymers can be used in coatings and composites that require enhanced durability and resistance to environmental factors.
-
Fluorescent Materials :
- Due to its unique electronic properties, this compound can be incorporated into fluorescent materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to facilitate energy transfer makes it a candidate for improving the efficiency of light-emitting applications.
Case Studies
-
Suzuki-Miyaura Coupling :
- A study demonstrated the effectiveness of 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biphenyl derivatives under mild conditions. The reaction showcased high yields and selectivity, emphasizing its utility in pharmaceutical synthesis.
-
Development of Boron-Containing Polymers :
- Research highlighted the synthesis of a new class of boron-containing polymers using this compound as a precursor. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism by which 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic compounds .
Comparison with Similar Compounds
Alkoxy-Substituted Derivatives
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Synthesized via palladium-catalyzed borylation of 4-bromo-3-methylanisole (76% yield) .
- Exhibits a melting point of 125–126°C and 75% purity .
- NMR data (1H, 13C) confirm regiochemical stability in CDCl₃ and CD₃CN .
- Applications: Intermediate in synthesizing fluorescent dyes and COFs (covalent organic frameworks) .
- No direct yield data in evidence, but analogous alkoxy-substituted borolanes typically achieve 70–85% yields under optimized conditions .
Halogen-Substituted Derivatives
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- 2-(4-Chloro-2-methoxy-6-methylphenyl) variant: Notable for pharmaceutical applications due to stability and scalability (CAS: 1207961-49-6) .
Ethynyl-Substituted Derivatives
- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in click chemistry and polymer synthesis . Ethynyl groups enable Sonogashira couplings but may reduce thermal stability .
Electronic and Steric Modulation in Catalysis
- Regioselectivity : Substituent size impacts borylation regiochemistry. For example, methoxy vs. ethoxy groups alter steric profiles, enabling differentiation between ortho and meta positions in aromatic substrates .
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance boronate electrophilicity, accelerating transmetalation in cross-couplings. Chlorine withdraws electrons, favoring oxidative addition steps .
Biological Activity
The compound 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2304634-97-5) is a member of the dioxaborolane class, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C15H23BO4
- Molecular Weight : 278.15 g/mol
- Structural Characteristics : The compound features a dioxaborolane ring and an ethoxy-methoxy-substituted phenyl group, which may contribute to its biological properties.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry, particularly in cancer treatment due to its ability to modulate kinase activities.
The compound may act as an inhibitor of specific kinases involved in tumor growth and proliferation. Kinases are critical regulators in various cellular processes, and their dysregulation often leads to cancer.
Case Studies and Research Findings
-
Inhibition of PKMYT1 :
- A related study identified a compound with similar structural features that inhibited PKMYT1, a kinase involved in cell cycle regulation. This inhibition was linked to decreased tumor cell proliferation in preclinical models .
- The study demonstrated that modifications to the phenolic structure significantly enhanced potency against PKMYT1, suggesting that similar modifications could be explored for 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Structure-Activity Relationship (SAR) :
- Preclinical Efficacy :
Data Table: Biological Activity Summary
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